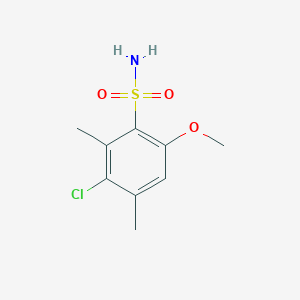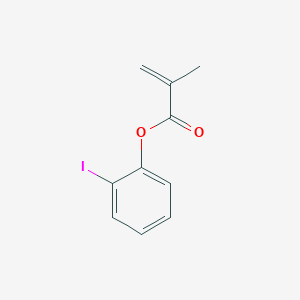
2-Iodophenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodophenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of iodoarenes and acrylates It is characterized by the presence of an iodine atom attached to a phenyl ring and an ester group derived from 2-methylprop-2-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodophenyl 2-methylprop-2-enoate typically involves the esterification of 2-iodophenol with 2-methylprop-2-enoic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodophenyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with electrophiles.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom under mild conditions.
Electrophilic Addition: Electrophiles like bromine or hydrogen chloride can add across the double bond in the acrylate group.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azidophenyl 2-methylprop-2-enoate or 2-thiocyanatophenyl 2-methylprop-2-enoate can be formed.
Addition Products: Products like 2-bromo-2-methylprop-2-enoate or 2-chloro-2-methylprop-2-enoate are formed through electrophilic addition.
Polymers: Poly(this compound) is formed through radical polymerization.
Aplicaciones Científicas De Investigación
2-Iodophenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodophenyl 2-methylprop-2-enoate depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In polymerization reactions, the acrylate group undergoes radical initiation, leading to the formation of polymer chains.
Comparación Con Compuestos Similares
2-Iodophenyl 2-methylprop-2-enoate can be compared with other similar compounds such as:
2-Bromophenyl 2-methylprop-2-enoate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity due to the difference in halogen size and electronegativity.
2-Chlorophenyl 2-methylprop-2-enoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.
2-Fluorophenyl 2-methylprop-2-enoate: Contains a fluorine atom. It is the least reactive among the halogen derivatives due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
89670-73-5 |
|---|---|
Fórmula molecular |
C10H9IO2 |
Peso molecular |
288.08 g/mol |
Nombre IUPAC |
(2-iodophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |
Clave InChI |
MMTCKWZHRXKYQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



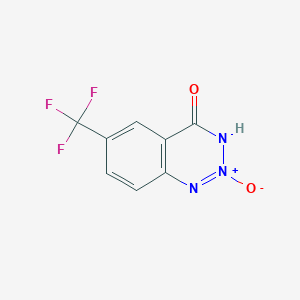

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
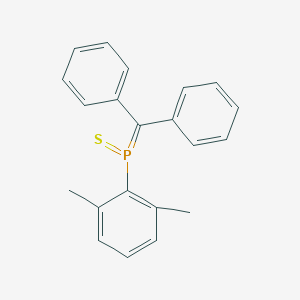
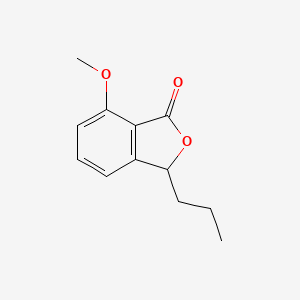
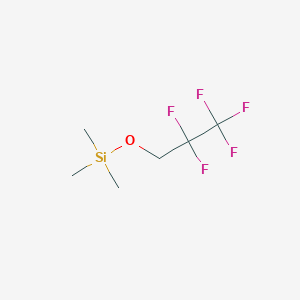
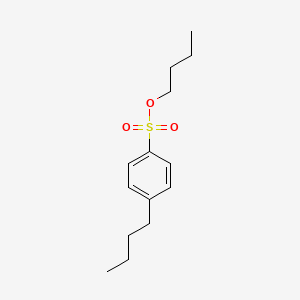
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
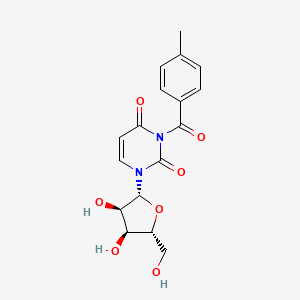
![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)
